3-[4-(2-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
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Overview
Description
3-[4-(2-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms, and is substituted with piperazine and piperidine moieties. The presence of the nitrobenzoyl group adds to its complexity and potential reactivity.
Mechanism of Action
Target of Action
Similar compounds have shown significant activity against certain kinases
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that similar compounds have been found to inhibit the activity of certain kinases . The compound likely interacts with its target, leading to changes in the target’s function.
Result of Action
Similar compounds have shown anti-tubercular activity , suggesting that this compound may also have potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the piperazine and piperidine groups through nucleophilic substitution reactions. The nitrobenzoyl group can be introduced via acylation reactions using appropriate nitrobenzoyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group or to modify the piperazine and piperidine rings.
Substitution: The piperazine and piperidine groups can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the piperazine or piperidine rings.
Scientific Research Applications
3-[4-(2-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as antimicrobial or anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound features a piperazine ring and a benzothiazole moiety, and is known for its antimicrobial activity.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound has a piperazine ring and is used in medicinal chemistry for its potential therapeutic properties.
Uniqueness
3-[4-(2-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is unique due to the combination of its pyridazine core with piperazine and piperidine rings, as well as the presence of the nitrobenzoyl group. This unique structure may confer specific reactivity and biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
(2-nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c27-20(16-6-2-3-7-17(16)26(28)29)25-14-12-24(13-15-25)19-9-8-18(21-22-19)23-10-4-1-5-11-23/h2-3,6-9H,1,4-5,10-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYDOSPYGMAKFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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